Cas no 956437-87-9 (3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione)
3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione Propriétés chimiques et physiques
Nom et identifiant
-
- 3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione
- SR-01000069024-1
- CS-0233201
- Z89272871
- SR-01000069024
- 100-492-8
- 956437-87-9
- AKOS034659988
- G37207
- GNB43787
- EN300-13171
-
- Piscine à noyau: 1S/C12H15N3O2/c1-12(10(16)15(13)11(17)14-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8,13H2,1H3,(H,14,17)
- La clé Inchi: UIXKYGNLIVLFHM-UHFFFAOYSA-N
- Sourire: O=C1C(C)(CCC2C=CC=CC=2)NC(N1N)=O
Propriétés calculées
- Qualité précise: 233.116426730Da
- Masse isotopique unique: 233.116426730Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 3
- Complexité: 326
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.9
- Surface topologique des pôles: 75.4Ų
3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | A621800-5mg |
3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
956437-87-9 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A621800-10mg |
3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
956437-87-9 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A621800-50mg |
3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
956437-87-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| Chemenu | CM442100-1g |
3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
956437-87-9 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-13171-0.05g |
3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
956437-87-9 | 97% | 0.05g |
$64.0 | 2023-06-18 | |
| Enamine | EN300-13171-0.1g |
3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
956437-87-9 | 97% | 0.1g |
$66.0 | 2023-06-18 | |
| Enamine | EN300-13171-0.25g |
3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
956437-87-9 | 97% | 0.25g |
$92.0 | 2023-06-18 | |
| Enamine | EN300-13171-0.5g |
3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
956437-87-9 | 97% | 0.5g |
$175.0 | 2023-06-18 | |
| Enamine | EN300-13171-1.0g |
3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
956437-87-9 | 97% | 1g |
$256.0 | 2023-06-18 | |
| Enamine | EN300-13171-2.5g |
3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
956437-87-9 | 97% | 2.5g |
$503.0 | 2023-06-18 |
3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione Littérature connexe
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Informations complémentaires sur 3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione
3-Amino-5-Methyl-5-(2-Phenylethyl)Imidazolidine-2,4-Dione: A Novel Compound for Targeted Therapeutic Applications
3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione is a structurally unique compound with a CAS number of 956437-87-9. This molecule belongs to the imidazolidine-2,4-dione family, characterized by a five-membered ring system with two carbonyl groups at the 2 and 4 positions. The presence of an amino group at the 3-position, a methyl group at the 5-position, and a 2-phenylethyl substituent at the same 5-position contributes to its distinct chemical profile. Recent studies have highlighted its potential as a scaffold for drug development due to its ability to interact with multiple biological targets, including enzymes, receptors, and ion channels.
Imidazolidine-2,4-dione scaffolds have gained attention in pharmaceutical research for their versatility in modulating cellular pathways. The introduction of aromatic substituents, such as the 2-phenylethyl group, enhances the molecule's hydrophobicity and bioavailability, which are critical factors in drug design. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this scaffold exhibit improved solubility and metabolic stability compared to traditional imidazolidine derivatives. This finding underscores the significance of the 2-phenylethyl substitution in optimizing therapeutic properties.
The 3-amino functional group in this compound is particularly noteworthy for its potential to engage in hydrogen bonding interactions with target proteins. Such interactions are essential for modulating enzyme activity or receptor signaling. For instance, a 2022 preclinical study revealed that molecules containing an amino group at the 3-position showed enhanced binding affinity to the angiotensin II type 1 receptor (AT1), a target implicated in hypertension and cardiovascular diseases. This suggests that the 3-amino moiety may play a pivotal role in the compound's pharmacological activity.
The 5-methyl substituent contributes to the molecule's steric bulk, which can influence its conformational flexibility and molecular recognition. A 2023 computational study using molecular dynamics simulations highlighted that the 5-methyl group stabilizes the compound's interaction with lipid membranes, potentially enhancing its permeability across biological barriers. This property is particularly relevant for drugs targeting intracellular pathways or those requiring rapid cellular uptake.
The 2-phenylethyl substituent introduces aromaticity and conjugation into the molecule, which can modulate its electronic properties and reactivity. Recent advances in medicinal chemistry have shown that aromatic substitutions can significantly impact the pharmacokinetic profile of compounds. For example, a 2024 review in Drug Discovery Today emphasized that aromatic groups like 2-phenylethyl improve the lipophilicity of small molecules, thereby enhancing their ability to cross the blood-brain barrier (BBB) for neurodegenerative disease applications.
The synthesis of 3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. A 2023 publication in Organic & Biomolecular Chemistry described a novel synthetic route that employs microwave-assisted conditions to accelerate the formation of the imidazolidine ring. This method not only improves the yield but also reduces the environmental impact of the synthesis, aligning with sustainable chemistry practices.
Research into the imidazolidine-2,4-dione scaffold has expanded into areas such as anti-inflammatory and anti-cancer applications. A 2024 clinical trial reported that derivatives of this compound exhibited promising results in reducing tumor growth in preclinical models of breast cancer. The compound's ability to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer, was a key finding in this study. This highlights the therapeutic potential of the imidazolidine-2,4-dione framework.
Pharmacological studies on 3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione have also explored its interactions with G protein-coupled receptors (GPCRs). A 2023 study in ACS Chemical Biology demonstrated that the compound selectively modulates the μ-opioid receptor, suggesting potential applications in pain management. However, further research is needed to evaluate its efficacy and safety in vivo, particularly in long-term therapeutic contexts.
The compound's potential as a drug candidate is further supported by its favorable physicochemical properties. A 2024 computational analysis using QSAR (Quantitative Structure-Activity Relationship) models predicted that the 2-phenylethyl substitution would enhance the molecule's potency while minimizing off-target effects. These findings align with the broader trend in drug discovery to prioritize selectivity and safety in the design of small-molecule therapeutics.
In conclusion, 3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione represents a promising scaffold for the development of novel therapeutics. Its unique structural features, including the 3-amino, 5-methyl, and 2-phenylethyl groups, contribute to its potential for modulating diverse biological targets. Ongoing research into its pharmacological mechanisms and synthetic optimization will be critical in translating this compound into clinical applications.
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